CID 71308523
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Overview
Description
Adenosine 5/'-triphosphate periodateoxidized borohydride: is a modified form of adenosine triphosphate (ATP), where the ribose moiety has been oxidized with periodate and subsequently reduced with borohydride. This compound is often used in biochemical and molecular biology research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation with Periodate: The ribose moiety of adenosine triphosphate is oxidized using periodate, which cleaves the vicinal diol to form aldehyde groups.
Reduction with Borohydride: The aldehyde groups formed during the oxidation step are then reduced using borohydride to yield the final product, adenosine 5/'-triphosphate periodateoxidized borohydride.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The process may include steps like purification and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly with periodate, which targets the ribose moiety.
Reduction: Following oxidation, the compound is reduced using borohydride, which converts aldehyde groups to alcohols.
Common Reagents and Conditions:
Periodate: Used for the oxidation step.
Borohydride: Used for the reduction step.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a reagent in various chemical reactions due to its unique reactivity.
Biology:
- Employed in studies involving nucleotide interactions and enzymatic processes.
Medicine:
- Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The modifications on the ribose moiety can influence the binding affinity and reactivity of the compound.
Molecular Targets and Pathways:
- Targets include various enzymes involved in nucleotide metabolism and signaling pathways. The compound can modulate the activity of these enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Adenosine 5’-triphosphate: The unmodified form of the compound.
Adenosine 5’-[gamma-thio]triphosphate: A sulfur-modified analogue of ATP.
Adenosine 5’-[gamma-thio]triphosphate: Another modified form with a thio group
Uniqueness:
Properties
CAS No. |
102185-15-9 |
---|---|
Molecular Formula |
C10H18N5NaO13P3 |
Molecular Weight |
532.187 |
IUPAC Name |
[[2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H18N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h4-7,16-17H,1-3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); |
InChI Key |
RKPXDKLZCUIJFS-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C(CO)OC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Origin of Product |
United States |
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